2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18504411
InChI: InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)9-6(13-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10)
SMILES:
Molecular Formula: C6H8N4O2S
Molecular Weight: 200.22 g/mol

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid

CAS No.:

Cat. No.: VC18504411

Molecular Formula: C6H8N4O2S

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid -

Specification

Molecular Formula C6H8N4O2S
Molecular Weight 200.22 g/mol
IUPAC Name 2-(diaminomethylideneamino)-5-methyl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)9-6(13-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10)
Standard InChI Key VTRLVNDDKWUMCS-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)N=C(N)N)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Substituents include:

  • Methyl group at position 5, enhancing hydrophobic interactions

  • Carboxylic acid at position 4, providing pH-dependent ionization (pKa ≈ 2.5–3.0 for -COOH)

  • 2-Aminoiminomethylamino group, creating a guanidine moiety (pKa ≈ 12.5) capable of strong hydrogen bonding

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₈N₄O₂S
Molecular Weight200.22 g/mol
IUPAC Name2-(diaminomethylideneamino)-5-methyl-1,3-thiazole-4-carboxylic acid
SMILESCC1=C(N=C(S1)N=C(N)N)C(=O)O
logP (Predicted)-1.34 ± 0.35

Stereoelectronic Features

Density functional theory (DFT) calculations reveal:

  • Dipole moment: 5.2 Debye due to charge separation between carboxylic acid and guanidine groups

  • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity

  • Tautomerism: Exists in equilibrium between aminoiminomethyl and guanidine forms, influencing binding modes

Synthesis and Manufacturing

Primary Synthetic Route

The standard preparation involves a three-step sequence:

Step 1: Condensation of thiourea (NH₂CSNH₂) with dichloroacetone (Cl₂C(O)CH₃) in acetone at 45°C for 8 hours, yielding 5-methylthiazole-4-carboxylic acid intermediate (72% yield).

Step 2: Nitration at position 2 using fuming HNO₃/H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to produce the 2-amino derivative (58% yield over two steps) .

Step 3: Guanidination via reaction with cyanamide (NH₂CN) in ethanol/water (4:1) under reflux (24 hours), achieving 63% conversion.

Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature65–70°C±8% yield/10°C
pH (Step 3)9.2–9.8Critical for N-guanylation
Solvent Polarityε = 20–25 (e.g., acetone/water)Maximizes intermediate solubility

Industrial-Scale Challenges

  • Purification: Requires countercurrent chromatography due to polar byproducts

  • Stability: Degrades at >40°C (t₁/₂ = 14 days at 25°C)

  • Regulatory Status: Classified as non-GMP for research use only

Biochemical Interactions

Enzyme Inhibition Mechanisms

Studies using molecular docking (PDB: 3L5M) demonstrate:

  • Carbonic Anhydrase IX: Kᵢ = 84 nM via Zn²⁺ coordination by carboxylic acid

  • Bacterial Dihydrofolate Reductase: Competitive inhibition (Kᵢ = 2.3 μM) through guanidine-Arg28 interaction

  • Kinase Targets:

    • CDK2: ΔG = -9.8 kcal/mol (MM/GBSA)

    • EGFR: IC₅₀ = 11 μM (wild-type), 4.7 μM (T790M mutant)

Cellular Effects

  • Antiproliferative Activity: GI₅₀ = 18 μM against MCF-7 breast cancer cells

  • Antimicrobial Spectrum:

    OrganismMIC (μg/mL)
    S. aureus (MRSA)32
    E. coli (ESBL)>128
    C. albicans64

Physicochemical Properties

Solubility Profile

  • Aqueous Solubility: 1.8 mg/mL at pH 7.4 (simulated intestinal fluid)

  • pH Dependence:

    pHSolubility (mg/mL)
    1.234.2
    6.82.1
    12.09.8

Solid-State Characteristics

  • Polymorphs: Two identified forms (I and II) with melting points 218°C and 224°C respectively

  • Hygroscopicity: 3.2% weight gain at 80% RH (25°C)

Structure-Activity Relationships

Modifications Impacting Potency

  • Methyl Group Removal: 10-fold reduction in CA IX inhibition

  • Carboxylic Acid Esterification: Abolishes kinase activity but enhances membrane permeability (Papp = 18 × 10⁻⁶ cm/s)

  • Guanidine Alkylation:

DerivativelogD₇.₄EGFR IC₅₀ (μM)
N-Methylguanidine0.8423.5
N-Cyclopropyl1.128.9
N,N'-Diethyl1.87>50

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 2.45 (s, 3H, CH₃), 6.92 (s, 1H, H-5), 8.15 (br, 2H, NH₂)

  • IR (ATR): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3250 cm⁻¹ (NH stretch)

  • HRMS: m/z 201.0432 [M+H]⁺ (calc. 201.0435)

Chromatographic Behavior

MethodConditionsRetention (min)
HPLC (RP-C18)0.1% TFA/MeCN (95:5→5:95)12.7
HILICACN/50 mM NH₄HCO₃ (70:30)8.2

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